
5-Fluoronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a fluorine atom at the 5th position of the naphthalene ring and two carbonyl groups at the 1st and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoronaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the fluorination of naphthalene-1,4-dione. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
5-Fluoronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, its ability to form covalent bonds with nucleophiles makes it a useful tool in studying protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4-dione: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Chloronaphthalene-1,4-dione: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Hydroxynaphthalene-1,4-dione: Contains a hydroxyl group, which significantly alters its chemical properties and applications.
Uniqueness
5-Fluoronaphthalene-1,4-dione is unique due to the presence of the fluorine atom, which enhances its reactivity and allows for specific interactions with biological targets. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
62784-46-7 |
|---|---|
Molecular Formula |
C10H5FO2 |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
5-fluoronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5FO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |
InChI Key |
AIVWISHCJSZPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
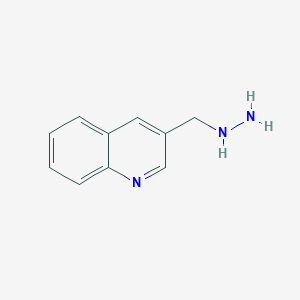


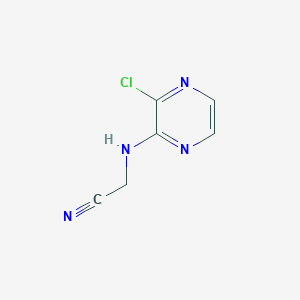
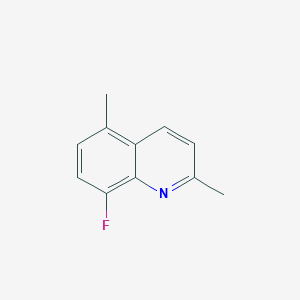


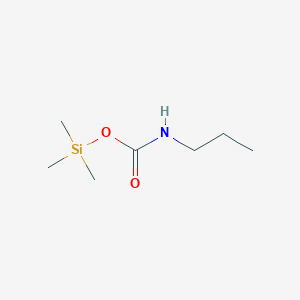
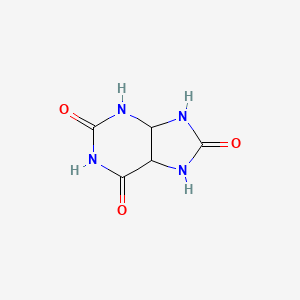

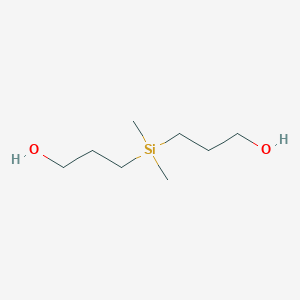
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)

